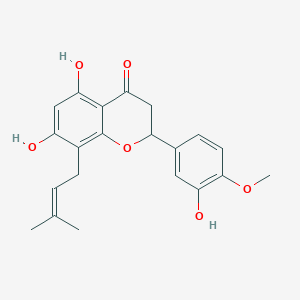

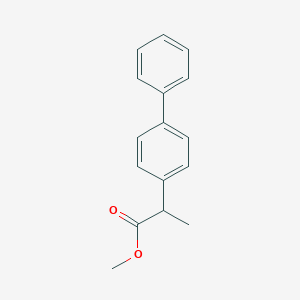

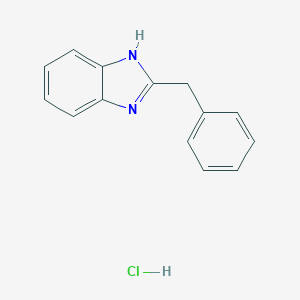

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a flavonoid derivative that has been the subject of research due to its potential biological activities. Flavonoids are known for their diverse pharmacological properties, including antimicrobial effects. The compound is closely related to other flavonoids that have been synthesized and tested for their biological activities.

Synthesis Analysis

The synthesis of related flavonoid compounds involves a multi-step chemical process. For instance, a compound with a similar structure, 5,6,7,3'-Tetramethoxy-4'-hydroxy-8-C-prenylflavone, was synthesized from 2,4,5,6-tetrahydroxyacetophenone through a series of reactions including methylation, prenylation, and condensation, followed by oxidation using DDQ to yield the final product . This synthetic route provides insights into the possible synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, which may involve similar steps with modifications to introduce the specific hydroxy and methoxy groups at the desired positions on the flavonoid skeleton.

Molecular Structure Analysis

The molecular structure of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is characterized by the presence of hydroxy and methoxy groups attached to the flavonoid core. These functional groups are crucial for the biological activity of the compound. The structure is typically confirmed using spectroscopic methods such as UV, IR, MS, and NMR . These techniques allow for the determination of the positions of the substituents on the flavonoid nucleus, which is essential for understanding the compound's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of flavonoids is influenced by the functional groups attached to their core structure. The hydroxy and methoxy groups can participate in various chemical reactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and reactivity. The prenyl group can also influence the compound's lipophilicity, which is important for its interaction with biological membranes and proteins. The specific chemical reactions and interactions of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone would need to be studied in detail to fully understand its chemical profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone are determined by their molecular structure. The presence of multiple hydroxy groups typically makes these compounds moderately polar, affecting their solubility in various solvents. The methoxy and prenyl groups can increase the compound's hydrophobic character, influencing its partitioning between aqueous and lipid phases. These properties are important for the compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Relevant Case Studies

Although the provided data does not include specific case studies on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a related compound, 4',5,7-trihydroxy-3'-prenylflavanone, has been synthesized and tested for its antibacterial effects against various bacterial strains . The antibacterial screening was performed using the filter paper disc diffusion method, which is a common technique for evaluating the antimicrobial activity of compounds. Such studies are crucial for determining the potential therapeutic applications of flavonoid compounds.

科学的研究の応用

Antioxidant and Hepatoprotective Properties

Bioavailability and Bioaccumulation Enhancement

The bioavailability and bioaccumulation of dietary flavonoids, including prenylated flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, are critical factors in their biological efficacy. Prenylation has been identified as a significant modifier of flavonoid bioactivity, potentially enhancing their clinical applications. Studies suggest that despite higher uptake into epithelial cells, the bioavailability of prenylated flavonoids may be lower compared to their non-prenylated counterparts, due to restricted efflux. However, prenylation may promote the efficient uptake of these compounds into specific tissues, offering a balance between beneficial effects and potential toxicity (Terao & Mukai, 2014).

Chemical Profiling for Herbal Medicine Applications

The complexity of herbal medicines, which often contain a diverse array of bioactive compounds including 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, necessitates advanced chemical profiling techniques. A practical strategy utilizing ultra-high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry has been developed for this purpose. This approach allows for the comprehensive characterization of chemical constituents in herbal medicines, demonstrating the significance of detailed chemical profiling in understanding the pharmacological potential of complex natural products (Jing, Yan, & Wang, 2015).

特性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRKJMLXLVCUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

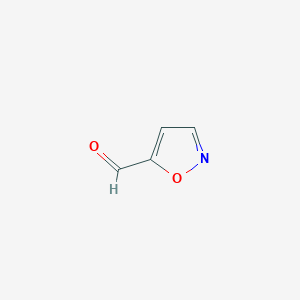

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)